molecular formula C9H7F5O4S B15188183 Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- CAS No. 1041752-27-5

Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)-

Cat. No.: B15188183
CAS No.: 1041752-27-5
M. Wt: 306.21 g/mol
InChI Key: MGLIXTMHEDMOPB-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- is a chemical compound that features both difluoroethoxy and trifluoromethyl groups attached to a benzenesulfonic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- typically involves the introduction of difluoroethoxy and trifluoromethyl groups onto a benzenesulfonic acid scaffold. One common method involves the use of difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts, such as difluoromethylating agents and trifluoromethylating agents, under controlled conditions to achieve the desired substitution on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These processes often utilize metal-based catalysts and specialized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in the formation of ethers, amines, or thiols .

Scientific Research Applications

Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The difluoroethoxy and trifluoromethyl groups can enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- is unique due to the presence of both difluoroethoxy and trifluoromethyl groups on the benzenesulfonic acid scaffold. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1041752-27-5

Molecular Formula

C9H7F5O4S

Molecular Weight

306.21 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonic acid

InChI

InChI=1S/C9H7F5O4S/c10-7(11)4-18-6-3-1-2-5(9(12,13)14)8(6)19(15,16)17/h1-3,7H,4H2,(H,15,16,17)

InChI Key

MGLIXTMHEDMOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)F)S(=O)(=O)O)C(F)(F)F

Origin of Product

United States

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